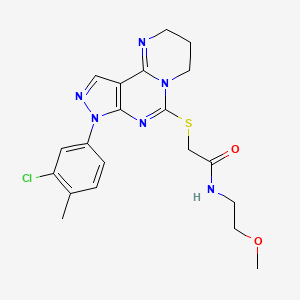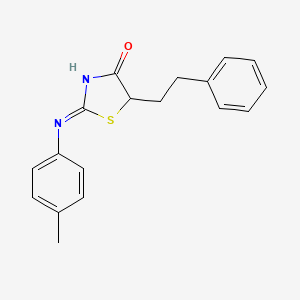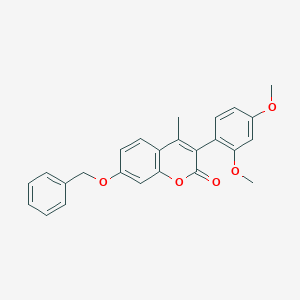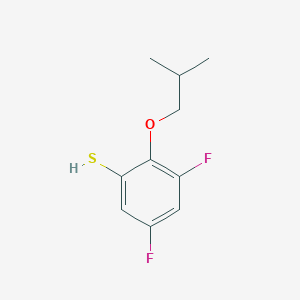
3-(Bromomethyl)-2-iodobenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-2-iodobenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of bromomethyl and iodo substituents on the benzene ring, along with a benzoyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-iodobenzoyl chloride typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-iodobenzoic acid, followed by the conversion of the resulting bromomethyl derivative to the corresponding benzoyl chloride using thionyl chloride or oxalyl chloride under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-2-iodobenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.
Coupling Reactions: The iodo substituent can participate in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Hydrolysis: The benzoyl chloride group can be hydrolyzed to the corresponding benzoic acid derivative in the presence of water or aqueous base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate and solvents such as tetrahydrofuran (THF), are typically employed.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the benzoyl chloride group.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Coupling Reactions: Products include biaryl compounds and alkynyl derivatives.
Hydrolysis: The major product is 3-(Bromomethyl)-2-iodobenzoic acid.
Applications De Recherche Scientifique
3-(Bromomethyl)-2-iodobenzoyl chloride has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of novel drug candidates, particularly those targeting cancer and infectious diseases.
Material Science: It is employed in the synthesis of functionalized polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-2-iodobenzoyl chloride in chemical reactions involves the activation of the benzoyl chloride group towards nucleophilic attack, as well as the participation of the bromomethyl and iodo substituents in various coupling and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Bromomethyl)-2-chlorobenzoyl chloride
- 3-(Bromomethyl)-2-fluorobenzoyl chloride
- 3-(Bromomethyl)-2-bromobenzoyl chloride
Uniqueness
3-(Bromomethyl)-2-iodobenzoyl chloride is unique due to the presence of both bromomethyl and iodo substituents, which confer distinct reactivity patterns. The iodo group, in particular, enhances its suitability for palladium-catalyzed coupling reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
920759-99-5 |
|---|---|
Formule moléculaire |
C8H5BrClIO |
Poids moléculaire |
359.38 g/mol |
Nom IUPAC |
3-(bromomethyl)-2-iodobenzoyl chloride |
InChI |
InChI=1S/C8H5BrClIO/c9-4-5-2-1-3-6(7(5)11)8(10)12/h1-3H,4H2 |
Clé InChI |
CQLFCNVHOBEOSM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C(=O)Cl)I)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-(2-pyridinyl)-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B15174459.png)

![tert-Butyl [2-(1-benzothiophen-3-yl)ethyl]carbamate](/img/structure/B15174467.png)
![N-[2-(3,4-dichlorophenyl)prop-2-en-1-yl]benzamide](/img/structure/B15174468.png)
![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15174469.png)
